octahydro-1H-indole-1-sulfonylchloride
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Overview
Description
Octahydro-1H-indole-1-sulfonylchloride is a chemical compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its unique structure, which includes an indole core with a sulfonyl chloride functional group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octahydro-1H-indole-1-sulfonylchloride typically involves the reaction of an indole derivative with a sulfonyl chloride reagent One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst to form the indole core
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. Common reagents used in the industrial synthesis include phenylhydrazine, ketones, and sulfonyl chloride reagents.
Chemical Reactions Analysis
Types of Reactions
Octahydro-1H-indole-1-sulfonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The indole core can undergo oxidation to form oxindole derivatives or reduction to form indoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid by-product.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Sulfonamide Derivatives: Formed from substitution reactions with amines.
Sulfonate Derivatives: Formed from substitution reactions with alcohols.
Oxindole and Indoline Derivatives: Formed from oxidation and reduction reactions, respectively.
Scientific Research Applications
Octahydro-1H-indole-1-sulfonylchloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives. It is also used in the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of octahydro-1H-indole-1-sulfonylchloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify the function of these targets, leading to various biological effects. The indole core can also interact with receptors and enzymes, modulating their activity through non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic Acid: A plant hormone with a similar indole core but different functional groups.
Indole-3-carbinol: Found in cruciferous vegetables and has anticancer properties.
Indole-3-butyric Acid: Another plant hormone used to promote root growth.
Uniqueness
Octahydro-1H-indole-1-sulfonylchloride is unique due to its sulfonyl chloride functional group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable compound in synthetic chemistry and research applications.
Properties
Molecular Formula |
C8H14ClNO2S |
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Molecular Weight |
223.72 g/mol |
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydroindole-1-sulfonyl chloride |
InChI |
InChI=1S/C8H14ClNO2S/c9-13(11,12)10-6-5-7-3-1-2-4-8(7)10/h7-8H,1-6H2 |
InChI Key |
HSPTUOVEOPBNFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)CCN2S(=O)(=O)Cl |
Origin of Product |
United States |
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